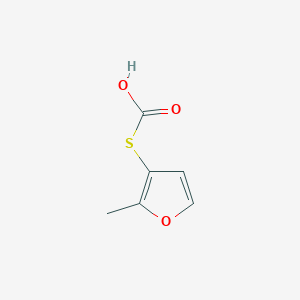
S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate: is an organic compound with the molecular formula C6H6O3S It is a derivative of furan, a heterocyclic organic compound, and contains both sulfur and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate typically involves the reaction of 2-methylfuran with carbonothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced sulfur-containing derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced sulfur-containing compounds.
Substitution: Substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used to study the interactions of sulfur-containing organic molecules with biological systems. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery. Researchers investigate its effects on various biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism by which S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate exerts its effects involves interactions with specific molecular targets. The compound’s sulfur and oxygen atoms can form bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-Methylfuran-3-thiol acetate
- 2-Methyl-3-furanthiol
- 2-Methyl-3-furanthiol acetate
Comparison: S-(2-Methylfuran-3-yl) O-hydrogen carbonothioate is unique due to its specific combination of sulfur and oxygen atoms within the furan ring This structural feature distinguishes it from other similar compounds, which may lack either the sulfur or oxygen component or have different functional groups attached to the furan ring
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)sulfanylformic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-4-5(2-3-9-4)10-6(7)8/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOTZJBKAUMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














